6,7,8-trimethoxy-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC13316100
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O4 |
|---|---|
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 6,7,8-trimethoxy-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) |
| Standard InChI Key | ORRMRZIJVLFOOZ-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC |
| Canonical SMILES | COC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular structure consists of a bicyclic quinazolinone core with methoxy substituents at positions 6, 7, and 8. Key physicochemical properties include:
-
Molecular Formula: C₁₁H₁₂N₂O₄
-
Molecular Weight: 236.22 g/mol
-
IUPAC Name: 6,7,8-Trimethoxy-1H-quinazolin-4-one
The methoxy groups enhance solubility and influence electronic interactions with biological targets, such as enzymes and receptors .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 6,7,8-trimethoxy-1H-quinazolin-4-one typically involves cyclization and oxidation steps:
-
Starting Material: 2-Amino-3,4,5-trimethoxybenzoic acid or 2,3,4-trimethoxybenzaldehyde .
-
Cyclization: Reaction with anthranilic acid derivatives or Vilsmeier reagent (POCl₃/DMF) to form the quinazoline ring .
-
Oxidation: Conversion of intermediates to the final quinazolin-4-one structure using agents like hydrazine hydrate .
Table 1: Synthesis Methods and Yields
| Method | Key Reactants | Yield (%) | Conditions |
|---|---|---|---|
| Vilsmeier Cyclization | 2-Amino-3,4,5-trimethoxybenzoic acid | 42–62 | Reflux in n-butanol |
| Anthranilic Acid Route | 2,3,4-Trimethoxybenzaldehyde | 58–98 | Acid catalysis |
Purification via column chromatography or recrystallization ensures >95% purity, confirmed by NMR and IR spectroscopy .
Biological Activities
Anti-Inflammatory Properties
In carrageenan-induced rat paw edema models, derivatives of 6,7,8-trimethoxy-1H-quinazolin-4-one demonstrated 55–62% inhibition of inflammation at 50 mg/kg doses. Compound QA-6 (2-methyl-substituted derivative) showed the highest activity, attributed to its suppression of NF-κB and COX-2 pathways .
Anticancer Activity
The compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines:
Table 2: Anticancer Activity Profile
| Cancer Type | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | Bcap-37 | 15.2 | ERK pathway inhibition |
| Lung Cancer | A549 | 12.5 | Mitochondrial apoptosis |
| Gastric Cancer | BGC823 | 10.7 | NF-κB suppression |
Derivatives conjugated with silver nanoparticles showed enhanced efficacy against multidrug-resistant strains (e.g., Escherichia coli).
Antimicrobial and Anti-Biofilm Effects
In Pseudomonas aeruginosa, compounds 19 and 20 (6,7,8-trimethoxy derivatives) inhibited biofilm formation at sub-MIC concentrations (IC₅₀ = 3.55–6.86 μM). These agents also reduced exopolysaccharide production and bacterial motility, critical for biofilm dispersal .
Structure-Activity Relationships (SAR)
-
Methoxy Groups: Essential for solubility and target affinity. Removal reduces anti-inflammatory activity by 40% .
-
C4 Carbonyl: Critical for hydrogen bonding with enzyme active sites (e.g., Mpro His41) .
-
Substituents at N3: Alkyl or aryl groups enhance bioavailability and potency .
Future Directions
-
Clinical Translation: Phase I trials for lead derivatives (e.g., QA-6, compound 20) are warranted to assess pharmacokinetics.
-
Combination Therapies: Synergy with existing antibiotics (e.g., ciprofloxacin) could mitigate resistance .
-
Targeted Delivery: Nanoparticle formulations may enhance tumor-specific uptake.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume